Product packaging for Hexanediol(Cat. No.:CAS No. 26762-52-7)

Hexanediol

Cat. No.: B3050542
CAS No.: 26762-52-7
M. Wt: 118.17 g/mol
InChI Key: ACCCMOQWYVYDOT-UHFFFAOYSA-N
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Description

Significance in Advanced Chemical Synthesis and Industrial Applications

The industrial importance of hexanediol is underscored by its widespread use as a monomer and intermediate. Its incorporation into various formulations imparts desirable properties to the final products. The global market for 1,6-hexanediol (B165255), for instance, is substantial, reflecting its critical role in several key industries. marketreportsworld.comdatabridgemarketresearch.com

This compound is a cornerstone in the field of polymer science, primarily serving as a versatile building block for the synthesis of a variety of polymers, including polyesters, polyurethanes, and polyamides (such as nylon). wikipedia.orgpriscochem.comatamankimya.comatamanchemicals.comacs.org Its linear structure and terminal hydroxyl groups facilitate its integration into polymer chains, often acting as a chain extender in polyurethanes. wikipedia.orggantrade.comdatabridgemarketresearch.com The inclusion of this compound in polymer formulations can significantly influence the material's properties, contributing to enhanced flexibility, durability, hardness, and resistance to hydrolysis and chemicals. wikipedia.orggantrade.comatamankimya.comatamanchemicals.comdatabridgemarketresearch.comsarchemlabs.com

For instance, in the production of polyesterols used in polyurethanes, this compound is widely utilized in the manufacture of adipates, sebacates, and azelates. atamankimya.com These polyesterols contribute to the resistance to hydrolysis and provide a balance of flexibility and hardness in the resulting polyurethanes. atamankimya.comatamanchemicals.com In polyesters, the presence of the relatively long hydrocarbon chain derived from this compound can improve both hardness and flexibility. wikipedia.org this compound also functions as a crosslinking agent in certain polymer systems, such as acrylics, enhancing properties like adhesion, hardness, and resistance to abrasion and heat. wikipedia.orgatamankimya.com

Beyond bulk polymers, this compound is a key intermediate in the synthesis of a range of specialty chemicals. These include its use in the production of adhesives, coatings, elastomers, plasticizers, dyestuffs, and surfactants. gantrade.compriscochem.comatamankimya.comatamanchemicals.comulprospector.comsarchemlabs.comspecialchem.com For example, it is used in the formulation of resins and coatings to improve performance characteristics. atamankimya.com In epoxy chemistry, this compound can act as a reactive diluent, influencing the curing process. gantrade.comatamankimya.comatamanchemicals.com

Research is also exploring the potential of this compound and its derivatives in emerging materials and advanced applications. These areas include its use in 3D printing, certain biomedical devices, and high-tech composites, leveraging its ability to enhance material properties and enable tailored formulations. sarchemlabs.comontosight.aiontosight.ai The development of specialty this compound derivatives with modified molecular structures is an active area, aiming to improve properties like UV resistance and adhesion in advanced coatings and plasticizers, particularly for demanding sectors like the automotive and electronics industries. marketreportsworld.com

Overview of Contemporary Research Trajectories

Contemporary research involving this compound is focused on several key areas. A significant trajectory involves the development of sustainable production methods. Traditionally produced from fossil-derived feedstocks like adipic acid or its esters through hydrogenation, research is actively exploring bio-based routes. acs.org This includes the synthesis of this compound from renewable resources such as glucose and cellulose-derived intermediates like tetrahydrofuran-dimethanol and 5-hydroxymethylfurfural (B1680220), often employing metabolic engineering of microorganisms or heterogeneous catalysis. acs.orgrsc.orgwisc.eduacs.orgresearchgate.netnih.gov These efforts aim to reduce reliance on fossil fuels and minimize the environmental impact of this compound production.

Another area of research investigates the fundamental interactions of this compound in biological systems. Studies have utilized this compound, particularly the 1,6 isomer, as a chemical probe to investigate the material properties of membrane-less cellular compartments, known as biomolecular condensates. wikipedia.orgamazonaws.comnih.gov These studies explore how this compound can interfere with weak hydrophobic interactions that are crucial for the formation and dynamics of these condensates, helping to differentiate between liquid-like and solid-like cellular assemblies. wikipedia.orgamazonaws.com However, research in this area also highlights the need for careful interpretation due to potential side effects on cellular processes, such as enzyme activity. nih.gov

Research also continues in optimizing the synthesis and application of this compound derivatives for specific performance requirements in polymers and specialty chemicals. This includes exploring new catalytic systems for its production and functionalization. rsc.orgacs.orgresearchgate.net

Key Physical Properties of 1,6-Hexanediol

PropertyValueSource
Chemical FormulaC₆H₁₄O₂ wikipedia.orgjcia-bigdr.jppriscochem.com
Molar Mass118.17 g/mol wikipedia.orgjcia-bigdr.jpgantrade.compriscochem.com
AppearanceColorless water-soluble solid/white waxy flakes wikipedia.orgjcia-bigdr.jpgantrade.compriscochem.com
Melting Point39.5 – 42.8 °C wikipedia.orgjcia-bigdr.jpgantrade.compriscochem.com
Boiling Point250 °C at 1013 hPa wikipedia.orgjcia-bigdr.jppriscochem.com
Solubility in Water500 g/L / 0.1 g/mL wikipedia.orgpriscochem.com
Solubility in EthanolSoluble wikipedia.orgpriscochem.com
Solubility in AcetoneSoluble wikipedia.orgpriscochem.com
Density0.967 g/cm³ at 20 °C wikipedia.orgjcia-bigdr.jpgantrade.com
Flash Point102 - 137 °C wikipedia.orgjcia-bigdr.jpgantrade.compriscochem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14O2 B3050542 Hexanediol CAS No. 26762-52-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hexane-1,1-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O2/c1-2-3-4-5-6(7)8/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACCCMOQWYVYDOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70181274
Record name Hexanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70181274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26762-52-7
Record name Hexanediol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026762527
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70181274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Hexanediol

Chemo-Catalytic Synthesis Pathways

Chemo-catalytic routes represent a significant area of development for hexanediol synthesis, offering potential for utilizing renewable resources and improving process efficiency.

Hydrogenation and Hydrogenolysis Routes from Biomass-Derived Feedstocks

Biomass-derived furanic compounds are promising feedstocks for the production of this compound via hydrogenation and hydrogenolysis. These routes often involve the catalytic conversion of molecules like 5-hydroxymethylfurfural (B1680220) (HMF) and tetrahydrofuran-dimethanol (THFDM).

5-Hydroxymethylfurfural (HMF), a key platform chemical derivable from carbohydrates, can be catalytically converted to 1,6-hexanediol (B165255) through hydrogenation and hydrogenolysis reactions. researchgate.netaiche.orgfrontiersin.orgfrontiersin.org This conversion typically involves the saturation of the furan (B31954) ring, reduction of the aldehyde group, and subsequent hydrogenolysis of C-O bonds. Intermediates such as 2,5-bis(hydroxymethyl)tetrahydrofuran (THFDM) and 1,2,6-hexanetriol (B48424) (HTO) are often formed during this process. researchgate.netresearchgate.netgoogle.comgoogle.com

Various catalytic systems have been explored for the direct conversion of HMF to 1,6-hexanediol. For instance, a heterogeneous Pd/ZrP catalyst using formic acid as a hydrogen source has been reported to yield 1,6-hexanediol from HMF. researchgate.net Another approach involves the use of double-layered catalysts, such as Pd/SiO₂ combined with Ir-ReOₓ/SiO₂, in a fixed-bed reactor. researchgate.netfrontiersin.orgshokubai.orgrsc.org Under optimal conditions, this double-layered system achieved a 1,6-hexanediol yield of 57.8% from HMF in a solvent mixture of water and tetrahydrofuran (B95107) at 373 K and 7.0 MPa H₂ pressure. rsc.org

Tetrahydrofuran-dimethanol (THFDM), often produced from the hydrogenation of HMF or directly from cellulose-derived feedstocks, serves as a crucial intermediate in the synthesis of 1,6-hexanediol. aiche.orgresearchgate.netwisc.edu The conversion of THFDM to 1,6-hexanediol primarily involves the ring-opening of the tetrahydrofuran ring followed by hydrogenolysis of the resulting intermediate, 1,2,6-hexanetriol (HTO). researchgate.netresearchgate.netacs.orgacs.org

Studies have shown that Pt-WOx/TiO₂ catalysts are effective for the hydrogenolysis of THFDM to 1,6-hexanediol, achieving yields up to 70%. researchgate.netresearchgate.netacs.orgacs.orgmorressier.com This reaction is understood to involve the ring-opening of THFDM to 1,2,6-hexanetriol, followed by the hydrogenolysis of HTO to 1,6-hexanediol. researchgate.netacs.org The catalytic activity of Pt-WOx/TiO₂ is attributed to the synergistic interaction between Pt and WOx, where hydrogen spillover from Pt sites onto WOx/TiO₂ generates Brønsted acid sites crucial for the reaction. researchgate.netacs.orgacs.org

A variety of catalytic systems have been developed and investigated for the hydrogenation and hydrogenolysis reactions leading to this compound from biomass-derived precursors.

The Pt-WOx/TiO₂ catalyst is particularly noted for its efficacy in converting THFDM to 1,6-hexanediol. Research indicates that the activity and selectivity of this catalyst are significantly influenced by the synergistic interaction between platinum and tungsten oxide species supported on titanium dioxide. researchgate.netacs.org The proposed mechanism involves the generation of Brønsted acid sites through hydrogen spillover from Pt onto the WOx/TiO₂ support, which facilitates the ring-opening and hydrogenolysis steps. researchgate.netacs.orgacs.org

For the direct conversion of HMF to 1,6-hexanediol, double-layered catalyst systems have proven effective. The combination of Pd/SiO₂ and Ir-ReOₓ/SiO₂ catalysts in a fixed-bed reactor allows for a sequential reaction where Pd/SiO₂ hydrogenates HMF to THFDM, and Ir-ReOₓ/SiO₂ then catalyzes the hydrogenolysis of THFDM to 1,6-hexanediol. researchgate.netfrontiersin.orgrsc.org This system has demonstrated notable yields under specific reaction conditions. rsc.org

Other catalytic materials explored for these hydrogenation processes include Pd/ZrP for HMF conversion using formic acid researchgate.net, and Rh-Re/SiO₂ which has shown good selectivity in the hydrogenolysis of THFDM. google.comgoogle.comresearchgate.net Copper-based catalysts, such as copper chromite, have also been mentioned for the hydrogenation of HMF to 1,6-hexanediol or 1,2,6-hexanetriol. google.com

Research findings often highlight the impact of reaction parameters, such as temperature, hydrogen pressure, and solvent composition, on catalyst performance and product selectivity. For instance, in the synthesis of 1,6-hexanediol from HMF using the Pd/SiO₂ + Ir-ReOₓ/SiO₂ system, optimal yields were achieved at 373 K and 7.0 MPa H₂ in a specific water/tetrahydrofuran mixture. rsc.org

Here is a summary of some reported catalytic systems and their performance:

FeedstockCatalyst SystemConditionsReported Yield/Selectivity (1,6-Hexanediol)Source
THFDMPt-WOx/TiO₂433 K, H₂ pressure, in H₂OUp to 70% yield researchgate.netresearchgate.netacs.orgacs.orgmorressier.com
HMFPd/SiO₂ + Ir-ReOₓ/SiO₂373 K, 7.0 MPa H₂, H₂O/THF solvent mixture57.8% yield rsc.org
HMFPd/ZrP + Formic Acid413 K, atmospheric pressure, 21 h43% yield researchgate.net
THFDMRh-Re/SiO₂ + Nafion SAC-13Not specified86% selectivity (at unspecified conversion) researchgate.net
HMFCopper ChromiteConditions based on US 3,083,236 Example IV(a)1,6-hexanediol or 1,2,6-hexanetriol formed google.com

Multi-Step Organic Synthesis Approaches (e.g., from Alkynes)

While the hydrogenation of adipic acid and biomass-derived routes are prominent methods for synthesizing 1,6-hexanediol, multi-step organic synthesis approaches also exist. Historically, 1,6-hexanediol was first prepared in 1894 by boiling 1,6-dibromohexane (B150918) with a dilute potassium carbonate solution. wikipedia.org

Specific multi-step synthesis routes starting from alkynes for the production of 1,6-hexanediol were not extensively detailed in the provided search results, which primarily focused on hydrogenation and biomass conversions. However, organic synthesis allows for the construction of carbon chains through various reactions, which could, in principle, be designed to yield this compound. The complexity and economic viability of such routes on an industrial scale would depend on factors like the availability and cost of starting materials, the number of steps involved, reaction yields, and purification requirements.

Selective Oxidation Processes involving this compound Intermediates (e.g., to Adipic Acid)

While the primary focus of this article is the synthesis of this compound, it is relevant to note that this compound can also serve as an intermediate or reactant in the synthesis of other valuable chemicals through selective oxidation processes. A notable example is the selective oxidation of 1,6-hexanediol to adipic acid. researchgate.netbohrium.comrsc.org Adipic acid is a crucial monomer for the production of nylon and polyurethanes.

This conversion of 1,6-hexanediol to adipic acid involves the oxidation of the terminal hydroxyl groups to carboxylic acid groups. Various catalytic systems have been investigated for this transformation under aerobic conditions. For instance, Pd/HAP (hydroxyapatite) catalysts have shown high activity and selectivity for the aerial oxidation of 1,6-hexanediol to adipic acid in water under base-free conditions. bohrium.com The support material, such as hydroxyapatite (B223615), plays a role in enhancing catalytic activity. bohrium.com Gold-based catalysts supported on basic materials like MgO or BaO have also been explored for the aerobic oxidation of 1,6-hexanediol to adipic acid in the aqueous phase. rsc.org

This selective oxidation demonstrates the chemical versatility of this compound and its role within the broader landscape of chemical synthesis, connecting it to the production of other important industrial chemicals.

Application of Noble Metal Catalysts in Oxidation (e.g., Au-based)

Noble metal catalysts, particularly those based on gold (Au), have been investigated for the oxidation of this compound, often as a step towards producing derivatives like adipic acid. The selective oxidation of 1,6-hexanediol to adipic acid has been studied using Au-based catalysts in the aqueous phase. mdpi.comrsc.orgrsc.org The choice of support material for the gold nanoparticles plays a significant role in catalytic activity and selectivity. Studies have explored various supports such as MgO, BaO, NiO, and TiO₂. rsc.orgrsc.org

Research has demonstrated that Au/MgO can be an efficient catalyst for the base-free oxidation of 1,6-hexanediol to adipic acid, although magnesium leaching can be a drawback. rsc.orgrsc.org To mitigate this, new catalysts based on Au/MgF₂–MgO have been developed, where the active MgO phase is diluted within an inactive MgF₂ phase, limiting leaching. rsc.orgrsc.org Under specific conditions, a selectivity of 43% to adipic acid was achieved at 110 °C under 15 bar of air using a 2 wt% Au/0.6MgF₂–0.4MgO catalyst with a high this compound/Au molar ratio. rsc.orgrsc.org

Other noble metals like platinum (Pt) and palladium (Pd) have also been explored. A 2.69 wt% Pt/C catalyst has been reported to yield 85% adipic acid from 1,6-hexanediol in acetic acid. rsc.org Palladium-supported catalysts on hydroxyapatite (HAP) have also been synthesized and tested for the catalytic oxidation of 1,6-hexanediol under aerial base-free conditions. bohrium.com

Stereoselective Synthesis Strategies (e.g., Enantioselective Acylation using Lipase (B570770) Catalysis)

The synthesis of specific this compound stereoisomers is important for applications requiring chiral compounds, such as in the synthesis of chiral ligands and optically active intermediates for pharmaceuticals and polymers. sphinxsai.comwikipedia.orgtib.eu Stereoselective synthesis strategies, particularly those involving enzyme catalysis, have gained prominence.

Enantioselective acylation using lipases is a key method for obtaining chiral hexanediols through kinetic resolution of racemic or meso mixtures. sphinxsai.comtib.eudiva-portal.orgacs.orgnih.gov For instance, the industrial production process for 2,5-hexanediol (B147014) has involved a multistep synthesis starting with the enantioselective acylation of the (R)-hydroxy function of a racemic/meso this compound mixture catalyzed by a lipase. sphinxsai.comtib.euresearchgate.net This is followed by chemical transformation to invert the non-acylated (S)-hydroxy function. tib.eu

Studies investigating the mechanism of enzyme-catalyzed acetylation of alkanediols with lipases, such as Candida antarctica lipase B (CALB), have revealed insights into the formation of meso-diacetate products. diva-portal.orgnih.gov For 2,5-hexanediol, the formation of meso-diacetate proceeds via direct S-acylation of the alcohol. diva-portal.orgnih.gov The rate ratio (pseudo E value) for the acylation of 2,5-hexanediol monoacetate isomers has been experimentally determined. nih.gov

Asymmetric synthesis of this compound enantiomers can also be induced by chiral auxiliaries, such as chiral sulfoxides. capes.gov.br

Biocatalytic and Bio-Based Production Routes

The increasing demand for sustainable chemical production has driven the development of biocatalytic and bio-based routes for this compound synthesis, utilizing renewable feedstocks and microbial systems. x-mol.netnih.govsciepublish.comnih.govmdpi.com

Microbial Fermentation and Biotransformation (e.g., using Pichia farinosa, Escherichia coli)

Microbial fermentation and biotransformation offer promising alternatives to traditional chemical synthesis for this compound production. Various microorganisms, including yeasts and bacteria, have been explored for their ability to produce this compound or its precursors. sphinxsai.comwikipedia.orgresearchgate.nettib.euresearchgate.netmdpi.comgoogle.comacs.orgnih.govresearchgate.net

Pichia farinosa, a yeast, has been investigated for the production of 2,5-hexanediol through the reduction of 2,5-hexanedione (B30556). sphinxsai.comresearchgate.net Optimization of fermentation conditions, such as temperature, pH, glucose concentration, and substrate concentration, has been performed using methods like Response Surface Methodology to enhance this compound production by Pichia farinosa. sphinxsai.comresearchgate.net

Escherichia coli (E. coli) has been extensively studied and engineered for the biosynthesis of 1,6-hexanediol and other diols from renewable carbon sources. x-mol.netresearchgate.netnih.govmdpi.comgoogle.comacs.orgnih.govacs.orgresearchgate.net E. coli can be engineered to convert glucose directly to 1,6-hexanediol through the integration of adipic acid synthesis modules with conversion modules. x-mol.netnih.govacs.orgacs.org Microbial consortia of engineered E. coli strains have also been developed for the biotransformation of cyclohexane (B81311) or cyclohexanol (B46403) to 1,6-hexanediol under mild conditions. atamanchemicals.comresearchgate.net

Lactobacillus kefir has also been used in microbial approaches to reduce 2,5-hexanedione to 2,5-hexanediol, although challenges with product concentration and substrate inhibition have been noted. sphinxsai.comtib.euresearchgate.net The enzyme involved in this biotransformation is alcohol dehydrogenase (ADH), a secondary metabolite whose production is triggered under anaerobic conditions. sphinxsai.comtib.euresearchgate.net

Metabolic Engineering for this compound Biosynthesis from Renewable Carbon Sources (e.g., Glucose, Cellulose)

Metabolic engineering plays a crucial role in enhancing the efficiency of this compound biosynthesis in microorganisms by designing and optimizing artificial pathways and improving the host's metabolic network. sciepublish.commdpi.comnih.gov Renewable carbon sources like glucose and cellulose (B213188) are key feedstocks for these engineered microbial systems. sphinxsai.comx-mol.netrsc.orgrsc.orgnih.govresearchgate.netresearchgate.netgoogle.com

Engineered E. coli strains have been developed for the de novo production of 1,6-hexanediol from glucose. x-mol.netnih.govacs.orgacs.org This involves introducing and optimizing heterologous enzymes and pathways that convert glucose-derived intermediates into this compound. Strategies include optimizing pathway enzymes, protein expression, and precursor supply. x-mol.netnih.govacs.org Co-culture fermentation strategies have also been employed to improve efficiency by dividing metabolic labor between different engineered strains. x-mol.netnih.govacs.org For example, a two-strain cocultivation process using E. coli yielded 214.93 mg/L of 1,6-hexanediol from glucose. x-mol.netnih.govacs.org

Beyond glucose, research is also focused on utilizing more complex renewable feedstocks like cellulose. Integrated strategies involving multiple catalytic conversions have been developed to convert cellulose into 1,6-hexanediol. researchgate.netresearchgate.net These processes often involve a series of catalytic steps, including dehydration, hydrogenation, and hydrogenolysis. researchgate.netresearchgate.net

Metabolic engineering efforts also address challenges such as product toxicity at high concentrations and the need for efficient cofactor regeneration. mdpi.com Optimization of biosynthetic pathways, improvement of cofactor supplementation, and reprogramming of the metabolic network are key strategies in this area. mdpi.comnih.gov

Integrated Biorefinery Concepts for Sustainable this compound Production

Integrated biorefinery concepts aim to sustainably produce a range of bio-based products, including this compound, from biomass feedstocks. x-mol.netmdpi.comrsc.orgbohrium.comnih.govnih.govresearchgate.netmdpi.comsci-hub.semdpi.commdpi.com These concepts emphasize the efficient utilization of all biomass components and the integration of different conversion technologies.

Lignocellulosic biomass, composed primarily of cellulose, hemicellulose, and lignin (B12514952), is a promising feedstock for integrated biorefineries. nih.govresearchgate.netresearchgate.net Strategies involve fractionating the biomass and converting each component into valuable products. For example, cellulose can be converted to this compound, while hemicellulose can be used to produce furfural, and lignin can be purified. researchgate.netresearchgate.net

Integrated biorefineries for this compound production often combine biochemical and thermochemical processes. nih.govmdpi.com The sugar platform, involving the fermentation of sugars obtained from biomass, and the syngas platform, based on the gasification of biomass, are two common approaches within a biorefinery context. nih.gov

Mechanistic Studies of this compound Synthesis Reactions

Understanding the reaction mechanisms involved in this compound synthesis is crucial for optimizing existing processes and developing new ones. Mechanistic studies provide insights into the elementary steps, intermediates, and transition states of these reactions.

In the oxidation of 1,6-hexanediol to adipic acid catalyzed by noble metals, the reaction proceeds through sequential oxidation steps. mdpi.comrsc.org 1,6-Hexanediol is initially oxidized to 6-hydroxyhexanal (B3051487), which can then isomerize to oxepan-2-ol. mdpi.comrsc.org Subsequent oxidation of this intermediate yields 6-hydroxyhexanoic acid, which can isomerize to ε-caprolactone. mdpi.comrsc.org Finally, adipic acid is obtained by the oxidation of 6-hydroxyhexanoic acid via 6-oxohexanoic acid. mdpi.comrsc.org The exact mechanism of oxidation over supported gold catalysts under base-free conditions is still an active area of research. researchgate.net

Mechanistic studies have also been conducted on enzyme-catalyzed reactions involving this compound, such as the lipase-catalyzed enantioselective acylation. diva-portal.orgnih.gov These studies utilize techniques like deuterium (B1214612) labeling to elucidate the reaction pathways and understand the origin of observed selectivities and byproducts. diva-portal.orgnih.gov For example, deuterium labeling helped clarify the different mechanisms of meso-diacetate formation in the enzymatic acetylation of 2,4-pentanediol (B147393) and 2,5-hexanediol. diva-portal.orgnih.gov

Studies on microbial biotransformations also delve into the enzymatic mechanisms. For instance, the reduction of 2,5-hexanedione to 2,5-hexanediol by Lactobacillus kefir is catalyzed by alcohol dehydrogenase. sphinxsai.comtib.euresearchgate.net Understanding the activity and regulation of such enzymes is vital for optimizing microbial production.

Elucidation of Reaction Intermediates and Transition States

Understanding the step-by-step transformation of reactants into products is fundamental to optimizing synthetic routes for this compound. This involves identifying transient species (intermediates) formed during the reaction and the high-energy configurations (transition states) that connect these species.

One significant route to bio-based 1,6-hexanediol involves the hydrogenolysis of cellulose-derived tetrahydrofuran-dimethanol (THFDM) wisc.eduacs.org. The proposed mechanism for this conversion over Pt-WOx/TiO2 catalysts includes several key steps:

Adsorption and dissociation of hydrogen molecules on the Pt metal surface, forming hydrogen atoms. wisc.edu

Spillover of hydrogen atoms from the Pt sites onto the TiO2 support, potentially involving the reduction of Ti4+ to Ti3+ and diffusion of H+ across the support. wisc.edu

Ring-opening of THFDM to form 1,2,6-hexanetriol (HTO) acs.org.

Hydrogenolysis of HTO to yield 1,6-hexanediol acs.org.

Another pathway to 1,6-hexanediol from biomass involves the conversion of 5-hydroxymethylfurfural (HMF) frontiersin.orgresearchgate.net. In a process using double-layered catalysts of Pd/SiO2 and Ir-ReOx/SiO2, HMF is initially transformed into 2,5-bishydroxymethyltetrahydrofuran (BHMTHF) on the Pd/SiO2 layer researchgate.net. Subsequently, BHMTHF undergoes ring opening on the Ir-ReOx/SiO2 catalyst, facilitating hydration to produce 1,6-hexanediol researchgate.net. High hydrogen pressure in this reaction is crucial for suppressing the over-hydrogenolysis of intermediates and products, which could otherwise lead to the formation of hexane (B92381) and hexanol researchgate.net.

In the aerobic oxidation of 1,6-hexanediol to adipic acid, which is the reverse reaction of a traditional synthesis route, studies have elucidated intermediate species. The pathway is hypothesized to involve sequential oxidation, where 1,6-hexanediol is first oxidized to 6-hydroxyhexanal (HH), which is a structural isomer of ε-caprolactol rsc.org. This intermediate is then further oxidized to 6-hydroxyhexanoic acid (HA), a structural isomer of ε-caprolactone rsc.org. Control experiments and reaction pathway studies using Pd/HAP catalysts also identified HHAL and HHA as intermediate species in the conversion of HDO to adipic acid bohrium.com.

The concept of "borrowing hydrogen" chemistry is also relevant in some synthetic strategies involving alcohols. This process, also known as hydrogen autotransfer, involves a catalyst initially dehydrogenating an alcohol to form a reactive carbonyl intermediate acs.org. This intermediate can then undergo further transformations before the catalyst returns the "borrowed" hydrogen to yield the final product acs.org. While not exclusively focused on this compound synthesis in the provided context, this general mechanism highlights how temporary intermediate species and the transfer of hydrogen atoms are integral to certain catalytic processes involving alcohols acs.org.

Investigation of Catalyst Structure-Performance Relationships and Surface Chemistry

The efficiency, selectivity, and stability of this compound synthesis are profoundly influenced by the catalyst's structure and the chemistry occurring at its surface. Researchers actively investigate the relationship between the physical and chemical properties of catalysts and their performance in converting feedstocks to this compound.

For the conversion of THFDM to 1,6-hexanediol, Pt-WOx/TiO2 catalysts have demonstrated superior activity, selectivity, and stability compared to other reported catalysts wisc.edu. The unique catalytic performance of these materials is attributed to their complex surface chemistry, involving Pt metal sites, W5+ and W6+ sites, and reduced TiO2 sites wisc.edu. Characterization studies have indicated that WOx and TiOx species can overcoat the Pt metal sites, influencing the catalytic behavior wisc.edu. The generation of Brønsted acid sites on the oxophilic support through hydrogen spillover from Pt is also crucial for the dehydration step in the conversion of THFDM to 1,2,6-hexanetriol and then to HDO aiche.org. This suggests a bifunctional nature of the catalyst, where both metal and acid sites play distinct roles aiche.org.

In the synthesis of 1,6-hexanediol from HMF using double-layered catalysts, the support material and the interaction between different catalyst components are critical researchgate.net. The use of a double-layered bed with Pd/SiO2 and Ir-ReOx/SiO2 showed superior performance compared to a single catalyst with the same active components, indicating the importance of the spatial arrangement and potential synergy between the layers researchgate.net. The reaction solvent also significantly impacts product distribution, and the generation of Brønsted acidic sites on the catalyst in the presence of water plays a determining role in 1,6-hexanediol formation researchgate.net.

Studies on the oxidation of 1,6-hexanediol to adipic acid have highlighted the role of the catalyst support's basicity in influencing conversion and selectivity rsc.org. For Au-based catalysts, the catalytic performance strongly depends on the basicity of the support, with Au/MgO showing high efficiency, although Mg leaching was observed rsc.org. For Pd/HAP catalysts used in the same oxidation reaction, the hydroxyapatite support facilitates the conversion of the aldehyde intermediate (-CHO) to the carboxylic acid group (-COOH), while Pd catalyzes the transformation of the alcohol group (-CH2OH) to the aldehyde bohrium.com. This further underscores how the specific functions of different catalyst components and the support material dictate the reaction pathway and product selectivity bohrium.com.

Research into supported Cu-based catalysts for hydrogenolysis reactions, including ester hydrogenolysis which is relevant to adipic acid ester hydrogenation to this compound, focuses on understanding the relationship between synthesis parameters, catalyst structure, and catalytic activity and selectivity vscht.cz. The goal is to elucidate the impact of oxide modifiers on the support surface, the role of supports in determining the size, stability, and oxidation state of metal nanoparticles, and ultimately, how these factors influence catalytic performance vscht.cz.

The design of efficient heterogeneous catalysts for this compound synthesis requires a comprehensive understanding of these structure-performance relationships, enabling the rational design of catalysts with tailored properties for specific reaction pathways and feedstocks.

Polymerization and Material Science of Hexanediol Derivatives

Photopolymerization Kinetics of Hexanediol Diacrylate (HDDA)

This compound diacrylate (HDDA) is a difunctional monomer widely utilized for its high reactivity and the desirable properties it imparts to the final polymer. The kinetics of its photopolymerization are influenced by several key factors, which dictate the rate of reaction and the final degree of monomer-to-polymer conversion.

The temperature at which polymerization occurs and the concentration of the photoinitiator are critical parameters that significantly affect the kinetics of HDDA photopolymerization.

Curing Temperature : The curing temperature has a profound influence on photopolymerization kinetics researchgate.netresearchgate.net. Generally, an increase in temperature leads to a higher rate of polymerization and a greater final conversion of double bonds researchgate.netmdpi.com. This is attributed to increased molecular mobility at higher temperatures, which facilitates the diffusion of reactive species (monomers and radicals) within the system. However, the relationship is not always linear. For diacrylates, distinct temperature regions can be observed. At low temperatures (e.g., below 90°C), the polymerization rate increases with temperature. In a medium temperature range (e.g., 90-145°C), chain transfer reactions can suppress autoacceleration, leading to a decrease in the polymerization rate as temperature increases. Above this range, depropagation can become dominant, further decreasing the rate tue.nl. Conversely, at low temperatures, both the polymerization rate and the final conversion decrease researchgate.net.

Initiator Concentration : The concentration of the photoinitiator also plays a crucial role. An increase in initiator concentration generally leads to a higher rate of polymerization due to the generation of a larger number of initiating radicals upon exposure to light mdpi.com. However, this effect has a limit. Studies have shown that an optimal initiator concentration exists for achieving the maximum polymerization rate and double bond conversion. For instance, in the solid-state photopolymerization of HDDA with 2-hydroxyl-2-methyl-l-phenyl-propane-1-one (a common initiator), the optimum concentration was found to be 0.4% researchgate.net. Beyond this optimal point, an excessive concentration of the photoinitiator can lead to a decrease in both the rate of polymerization and the final conversion researchgate.net. This can be attributed to several factors, including the "inner filter" effect, where high initiator concentration at the surface absorbs most of the light, preventing it from penetrating deeper into the sample.

The interactive table below summarizes the general effects of these parameters on the photopolymerization of HDDA.

ParameterEffect on Polymerization RateEffect on Final ConversionNotes
Curing Temperature Generally increases with temperature, but complex behavior can be observed in different temperature regions researchgate.nettue.nl.Generally increases with temperature researchgate.net.Decreasing temperature leads to a decrease in both rate and conversion researchgate.net.
Initiator Concentration Increases up to an optimal concentration, then may decrease researchgate.netmdpi.com.Increases up to an optimal concentration, then may decrease researchgate.net.Excessive concentration can lead to lower light penetration and reduced efficiency researchgate.net.

The efficiency of photopolymerization is critically dependent on the choice of the photoinitiator system. These systems are responsible for absorbing light energy and generating the free radicals that initiate the polymerization chain reaction. Photoinitiator systems are broadly classified into two types.

Type I Photoinitiators (Cleavage-Type) : These initiators undergo unimolecular bond cleavage upon light absorption to yield free radicals researchgate.net. Examples include acylphosphine oxides like BAPO (bis(2,4,6-trimethylbenzoyl)-phenylphosphine oxide) and germanium-based initiators like Ivocerin oraljournal.comnih.gov. These are often highly efficient and can be activated by visible light nih.gov.

Type II Photoinitiators (H-Abstraction Type) : These systems require a co-initiator or synergist to generate radicals. The photoinitiator absorbs light and enters an excited state, after which it interacts with the co-initiator (often a tertiary amine) through hydrogen abstraction or electron transfer to produce the initiating radicals nih.govmdpi.com. A classic example is the camphorquinone (CQ)/amine system widely used in dental materials nih.govnih.gov.

The selection of the photoinitiator and the presence of co-initiators profoundly impact polymerization efficiency. For instance, hexaarylbisimidazole (HABI) derivatives can efficiently initiate the polymerization of HDDA, but only in the presence of a co-initiator like a heterocyclic mercapto compound. The HABI molecule cleaves to form lophyl radicals, which then react with the co-initiator to release highly reactive thiyl radicals that start the polymerization nih.govrsc.org.

The addition of a third component, such as an iodonium salt, to a two-component system like CQ/amine can further enhance efficiency. The iodonium salt can produce an active phenyl radical and regenerate the original camphorquinone, leading to an increased final degree of conversion and improved mechanical properties of the resulting polymer nih.gov.

Photoinitiator SystemTypeCo-initiator RequirementMechanism
Acylphosphine Oxides (e.g., BAPO) Type INot required researchgate.net.Unimolecular bond cleavage upon irradiation nih.gov.
Germanium-based (e.g., Ivocerin) Type INot required oraljournal.com.Light-induced cleavage to form radicals oraljournal.com.
Camphorquinone (CQ) Type IIRequired (e.g., tertiary amine) nih.gov.Hydrogen abstraction from the amine co-initiator in the excited state mdpi.com.
Hexaarylbisimidazole (HABI) Type IIRequired (e.g., thiol) oraljournal.com.Forms lophyl radicals that react with the co-initiator to produce initiating thiyl radicals nih.gov.

To accurately study the kinetics of rapid photopolymerization reactions, real-time monitoring techniques are essential.

Real-Time Fourier Transform Infrared (FTIR) Spectroscopy : This is a powerful and widely used technique for monitoring photopolymerization kinetics researchgate.net. The method tracks the conversion of the monomer by measuring the decrease in the absorption band corresponding to the reactive functional groups. For acrylates like HDDA, the curing profile is typically monitored by following the disappearance of the carbon-carbon double bond (C=C) stretching vibration peak (around 1635 cm⁻¹) or the =C-H wagging peak at 810 cm⁻¹ researchgate.netkaplanscientific.nl. Attenuated Total Reflectance (ATR)-FTIR is a common variant that allows for easy real-time analysis of liquid resins as they cure kaplanscientific.nl.

Differential Scanning Photocalorimetry (Photo-DSC) : This technique measures the heat flow associated with the exothermic polymerization reaction as it occurs under isothermal conditions upon exposure to UV light researchgate.netmdpi.com. The rate of polymerization is directly proportional to the rate of heat evolution. By integrating the heat flow over time, the total heat of reaction can be determined, which is then used to calculate the extent of monomer conversion mdpi.commdpi.com. Photo-DSC is a reliable method for quantifying the kinetics of photopolymerization and is often used to study the influence of variables like light intensity and temperature researchgate.netmdpi.com.

While both techniques are effective, they may yield slightly different results due to the different physical principles they are based on. Studies have shown that conversion values investigated by real-time FTIR spectroscopy can be larger than those determined by Photo-DSC researchgate.net.

Free-Radical Polymerization Mechanisms of this compound Derivatives

Free-radical polymerization is the fundamental mechanism underlying the curing of HDDA and similar derivatives. It is a chain reaction that consists of three primary steps: initiation, propagation, and termination uomustansiriyah.edu.iqwikipedia.org.

Initiation is the first step, where a reactive species, a free radical, is generated. This process typically involves an initiator molecule that decomposes under heat or, in the case of photopolymerization, light uomustansiriyah.edu.iqpurdue.edu.

The initiation process occurs in two stages:

Radical Formation : The initiator molecule absorbs energy and undergoes homolytic cleavage, breaking a weak bond to form two free radicals wikipedia.orgpurdue.edu. For example, a peroxide initiator can decompose with heat to form two alkoxy radicals. In photopolymerization, the photoinitiator absorbs a photon and forms an excited state, which then cleaves or reacts with a co-initiator to produce radicals nih.govwikipedia.org.

Radical Addition : The newly formed initiator radical then adds across the carbon-carbon double bond of an HDDA monomer molecule. This opens the double bond and transfers the radical site to the monomer, thus forming a new, larger radical and initiating the polymer chain wikipedia.orgnih.gov.

This initial reaction converts a monomer molecule into an active center, ready to propagate the chain.

The rate of polymerization and the final monomer conversion are key metrics for characterizing the polymerization process.

Polymerization Rate : The rate of polymerization is influenced by the concentrations of the monomer and the initiator, as well as by temperature researchgate.net. As the reaction proceeds, the rate often increases, a phenomenon known as autoacceleration or the gel effect. This occurs because as the polymer network forms, the viscosity of the system increases dramatically. This increased viscosity hinders the diffusion of large growing polymer chains, making it difficult for two radicals to find each other and terminate. The smaller monomer molecules, however, can still diffuse to the active chain ends, so propagation continues while termination is suppressed, leading to a sharp increase in the polymerization rate researchgate.net.

Monomer Conversion : Monomer conversion is the percentage of monomer that has been successfully incorporated into the polymer network. The conversion is often limited by vitrification. As the polymer network becomes more densely crosslinked, the glass transition temperature of the system rises. If the glass transition temperature surpasses the curing temperature, the system transitions into a glassy state. In this state, molecular mobility is severely restricted, effectively trapping remaining unreacted monomer and radicals and halting the polymerization before 100% conversion is reached uva.nl. Molecular dynamics simulations have shown that the flexibility of the HDDA molecule can play a role in increasing the final conversion of double bonds by allowing for reaction mechanisms that delay the gel point scispace.combohrium.com.

The table below illustrates how monomer conversion can be affected by different reaction parameters.

ParameterConversion BehaviorLimiting Factors
Reaction Time Increases over time, often rapidly during the gel effect, then plateaus mdpi.com.Vitrification, radical trapping mdpi.comuva.nl.
Light Intensity Higher intensity generally leads to higher conversion mdpi.com.Light absorption limitations (inner filter effect).
Temperature Higher temperature generally leads to higher conversion researchgate.net.Depropagation at very high temperatures tue.nl.
Monomer Flexibility More flexible molecules can achieve higher conversion by delaying the gel point scispace.com.Steric hindrance.

Characterization of Polymer Network Formation and Gel Point

The transition from a liquid state to a solid-like gel during the polymerization of this compound-based thermosets is a critical phenomenon known as gelation. The gel point marks the inception of a cross-linked polymer network that spans the entire system. tripod.com Characterizing this transition is essential for controlling the final properties of materials such as polyurethanes and polyesters derived from this compound.

Dynamic rheology is a primary tool for monitoring the evolution of viscoelastic properties as the polymer network forms. nih.govumn.edu In a typical oscillatory shear experiment, the storage modulus (G') representing the elastic response and the loss modulus (G'') representing the viscous response are measured over time. tripod.com As the cross-linking reaction proceeds, both G' and G'' increase. The gel point can be identified as the moment where G' and G'' exhibit a crossover, or more precisely, when the loss tangent (tan δ = G''/G') becomes independent of the frequency. researchgate.net

For this compound-based polyurethane networks, the gel point is influenced by factors such as the stoichiometry of the reactants (e.g., this compound and a diisocyanate like 4,4′-diphenylmethane diisocyanate - MDI), the presence of catalysts, and the reaction temperature. researchgate.net The classical Flory-Stockmayer theory provides a theoretical prediction for the gel point based on the functionalities of the monomers. researchgate.net However, experimental results for systems containing this compound derivatives can deviate from this theory, often due to intramolecular reactions leading to cyclization, which delays the formation of an infinite network. researchgate.net

Fourier-transform infrared spectroscopy (FTIR) is used in conjunction with rheology to correlate the chemical conversion of functional groups (e.g., the disappearance of the isocyanate peak around 2270 cm⁻¹) with the mechanical evolution of the network. nih.gov This combined analysis provides a comprehensive understanding of the structure-property relationships during the curing process of this compound-based polymers. nih.govresearchgate.net

Enzymatic Polycondensation of this compound and its Esters

Enzymatic catalysis, particularly using lipases, presents a green and sustainable alternative to conventional metal-based catalysts for polyester (B1180765) synthesis. mdpi.com The polycondensation of 1,6-hexanediol (B165255) with dicarboxylic acids or their esters has been effectively catalyzed by immobilized lipases, such as Novozym 435 (lipase B from Candida antarctica). mdpi.comatamankimya.com

Optimization of Reaction Parameters (e.g., Temperature, Vacuum, Enzyme Loading)

The efficiency of the enzymatic polycondensation of 1,6-hexanediol and diethyl adipate is highly dependent on several key reaction parameters. A two-step process is typically employed: an initial oligomerization step at atmospheric pressure followed by a polycondensation step under vacuum to remove the ethanol byproduct and drive the reaction toward higher molecular weights. atamankimya.com

Research has shown that an oligomerization time of two hours at 100°C is sufficient for adequate initial polymer growth. atamankimya.com The subsequent polycondensation is significantly influenced by temperature, vacuum level, and enzyme concentration. Statistical analysis, such as response surface methodology, has been used to investigate the interplay between these parameters. atamankimya.comatamankimya.com For instance, in a solution polymerization using diphenyl ether as a solvent, vacuum was identified as the most critical factor affecting the final number-average molecular weight (Mn). atamankimya.com In contrast, for bulk polymerization, the enzyme loading was found to be the most influential parameter. atamankimya.com

The following table summarizes the optimized conditions for achieving high molecular weight poly(hexylene adipate):

ParameterOptimized Value (Solution)Optimized Value (Bulk)
Temperature 100 °C100 °C
Enzyme Loading 1-10% w/w10% w/w
Vacuum <10 mbar<10 mbar
Time 24-48 h24-48 h

Comparative Studies of Solution vs. Bulk Polymerization Methodologies

Both solution and bulk polymerization methods have been successfully applied to the enzymatic synthesis of polyesters from 1,6-hexanediol. atamankimya.com Each methodology presents distinct advantages and challenges.

Solution Polymerization: Using a high-boiling solvent like diphenyl ether can help with heat transfer and maintain a lower viscosity, which facilitates mixing and mass transfer. atamankimya.com This can lead to higher molecular weight polymers, with Mn values up to 18,500 g·mol⁻¹ being achieved after 48 hours. atamankimya.com The statistical analysis revealed that vacuum is the most significant factor in determining the molecular weight in this system. atamankimya.com However, the use of a solvent adds complexity to the process, including the need for solvent removal and recycling, which can have environmental and economic implications. atamankimya.comthechemco.com Furthermore, enzyme recyclability can be lower in solution, with studies showing a 17% decrease in the polyester's Mn after three cycles. atamankimya.com

Bulk Polymerization: This method is solvent-free, making it a more environmentally friendly and cost-effective option. atamankimya.com The reaction proceeds with only the monomers and the enzyme. In the bulk polycondensation of 1,6-hexanediol and diethyl adipate, enzyme loading was found to be the most critical parameter. atamankimya.com This is likely due to the significant increase in viscosity as the polymerization progresses, which can hinder mass transfer; a higher concentration of the immobilized enzyme becomes crucial to maintain the reaction rate. thechemco.com While the molecular weights achieved (Mn between 5,000 and 12,000 g·mol⁻¹) can be slightly lower than in solution, the enzyme demonstrates excellent recyclability, showing no significant loss in performance over three cycles. atamankimya.com

The table below compares the outcomes of the two methods under optimized conditions. atamankimya.com

FeatureSolution Polymerization (Diphenyl Ether)Bulk Polymerization
Most Influential Parameter VacuumEnzyme Loading
Max Mn (48h) ~18,500 g·mol⁻¹~12,000 g·mol⁻¹
Enzyme Recyclability (3 cycles) 17% decrease in MnConstant Mn
Process Simplicity Lower (solvent handling)Higher (solvent-free)

Advanced Material Applications and Polymer Architectures

1,6-Hexanediol is a versatile building block used to create a wide range of polymers with tailored properties for advanced applications. atamankimya.comgantrade.com Its linear and symmetric structure, containing two primary hydroxyl groups, allows it to be incorporated into polymer backbones, imparting flexibility, impact resistance, and hydrolytic stability. atamankimya.compenpet.com

Synthesis of Polyurethanes and Polyesters utilizing this compound

Polyurethanes: 1,6-Hexanediol is extensively used as a chain extender or as a component of polyester polyols in the synthesis of polyurethanes (PUs). atamankimya.comthechemco.com In the reaction with diisocyanates, such as 4,4′-diphenylmethane diisocyanate (MDI) or 1,6-hexamethylene diisocyanate (HDI), the hydroxyl groups of this compound form urethane linkages. rsc.orgtubitak.gov.tr As a chain extender, it contributes to the hard segment of the polyurethane, enhancing mechanical properties like hardness and tensile strength while maintaining some flexibility due to its aliphatic chain. thechemco.com When incorporated into polyester polyols (by first reacting it with a dicarboxylic acid), it forms the soft segment, which provides excellent flexibility, a low glass transition temperature, and resistance to hydrolysis. atamankimya.compenpet.com

Polyesters: 1,6-Hexanediol is a key monomer for producing aliphatic polyesters through polycondensation with dicarboxylic acids like adipic acid or sebacic acid. researchgate.netnih.gov The resulting polyesters, such as poly(hexamethylene adipate), are known for their good balance of flexibility and toughness. atamankimya.com These materials find use as soft segments for PUs, as polymeric plasticizers, and in applications requiring biodegradability. atamankimya.comnih.gov The synthesis can be performed via melt polycondensation, often with the aid of catalysts to achieve high molecular weights. researchgate.net

Development of Coatings, Adhesives, and Inks Incorporating this compound Derivatives

The unique properties imparted by 1,6-hexanediol make it a valuable component in the formulation of high-performance coatings, adhesives, and inks. atamankimya.comechemi-solutions.com

Coatings: In the coatings industry, 1,6-hexanediol is used to synthesize polyester and polyurethane resins that offer a good balance between hardness and flexibility, excellent adhesion, and good weatherability. basf.combasf.com It is a component in two-component polyurethane paints, particularly for automotive and plastic coatings. atamankimya.com A significant derivative is this compound diacrylate (HDDA), formed by reacting 1,6-hexanediol with acrylic acid. HDDA is a reactive diluent in UV-curable coatings and inks, where it helps to reduce viscosity while participating in the polymerization process to form a cross-linked, durable film. echemi-solutions.combasf.com

Adhesives: Polyurethanes and copolyesters based on 1,6-hexanediol are used in adhesive formulations. atamankimya.combasf.com The presence of this compound in the polymer backbone provides flexibility and excellent adhesive properties. echemi-solutions.com It contributes to faster crystallization and improved tack properties, which are crucial for many adhesive applications. atamankimya.comechemi-solutions.com

Inks: 1,6-Hexanediol and its derivatives are used in printing ink formulations. atamankimya.com Specifically, this compound diacrylate serves as a reactive diluent in UV-cured inks, contributing to the final film properties. echemi-solutions.com 1,6-Hexanediol itself can also be used as a solvent or co-solvent in dye-based inkjet ink formulations, helping to control viscosity and drying characteristics. google.com

Research into Bio-based this compound Derivatives for Polymer Applications

The drive towards a sustainable, low-carbon economy has spurred significant research into replacing petroleum-derived monomers with bio-based alternatives for polymer synthesis. mdpi.com this compound, a key building block for polyesters and polyurethanes, is a major focus of this research. wisc.edu Scientists are exploring various derivatives of this compound sourced from biomass to create novel polymers with enhanced or tunable properties, aiming to reduce environmental impact without compromising performance. mdpi.comrsc.org

Research efforts are largely concentrated on two fronts: the utilization of bio-derived isomers of this compound, such as 2,5-hexanediol (B147014), and the incorporation of bio-based 1,6-hexanediol into copolyesters with other renewable monomers. rsc.orgrsc.org These studies investigate how the molecular structure of bio-based diols influences the final properties of polymers, including thermal stability, crystallinity, and mechanical strength.

Detailed Research Findings

Branched Bio-based this compound Derivatives:

A significant area of research involves branched, secondary diols derived from biomass. 2,5-Hexanediol, which can be synthesized from the biomass-derived platform molecule 5-(chloromethyl)furfural (CMF), has been investigated as a monomer for novel polyesters. rsc.orgresearchgate.net Studies have shown that the use of secondary diols like 2,5-hexanediol leads to polymers with significantly higher glass transition temperatures (Tg) compared to those made from their linear, primary diol counterparts, such as 1,6-hexanediol. rsc.org

The introduction of the branched structure of 2,5-hexanediol disrupts the polymer chain packing, resulting in amorphous materials. rsc.org This is in contrast to the highly crystalline polymers typically produced from linear 1,6-hexanediol. rsc.org For instance, adipate polyesters of 1,6-hexanediol are highly crystalline (around 60%), whereas those made from its branched isomer, 2,5-hexanediol, are entirely amorphous. rsc.org This tuning of crystallinity and Tg is crucial for tailoring polymer properties for specific applications.

Table 1: Comparison of Polymer Properties Derived from Bio-based this compound Isomers
This compound IsomerPolymer TypeKey Property FindingReference
2,5-Hexanediol (branched)Polyester (with adipic acid)Results in entirely amorphous polymers. rsc.org
1,6-Hexanediol (linear)Polyester (with adipic acid)Produces highly crystalline polymers (~60% crystallinity). rsc.org
2,5-Hexanediol (branched)Polyester (with terephthalic acid/furandicarboxylic acid)Leads to higher glass transition temperatures (Tg) than polymers from primary diols. rsc.orgresearchgate.net

Copolyesters with Bio-based 1,6-Hexanediol:

Renewable 1,6-hexanediol is also being used as a comonomer to create novel bio-based copolyesters. mdpi.com One area of investigation involves the polycondensation of bio-based 1,6-hexanediol and dimethyl terephthalate with rigid, bicyclic diols derived from sugars. rsc.org An example is the diacetalized D-glucitol known as 2,4:3,5-di-O-methylene-D-glucitol (Glux), which is derived from D-glucose. rsc.orgresearchgate.net

The incorporation of the rigid Glux monomer into the polyester chain alongside 1,6-hexanediol has a pronounced effect on the thermal properties of the resulting copolyester (PHxGluxyT). rsc.org Research findings indicate that as the molar content of the rigid Glux unit increases, the glass transition temperature (Tg) of the copolyester rises significantly, while the degree of crystallinity and the crystallization rate decrease. rsc.org This allows for the creation of sustainable copolyesters with tunable thermal properties, ranging from semi-crystalline to amorphous, by adjusting the comonomer ratio. rsc.org These copolyesters also demonstrate good thermal stability. rsc.org

Table 2: Thermal Properties of Bio-based Aromatic Copolyesters of 1,6-Hexanediol and Glux (PHxGluxyT)
CopolyesterGlux Content (%-mole)Glass Transition Temperature (Tg)Key Property FindingReference
PHT (Poly(hexamethylene terephthalate))08 °CBaseline polymer with no Glux. rsc.org
PHxGluxyT5 to 32Increases up to nearly 60 °CTg increases and crystallinity decreases as Glux content increases. rsc.org

These research avenues demonstrate the versatility of bio-based this compound derivatives in creating a new generation of polymers. By selecting specific bio-derived isomers or by creating copolymers with other renewable monomers, scientists can effectively manipulate the molecular architecture to produce materials with a wide range of properties suitable for diverse applications, from engineering plastics to advanced coatings. researchgate.netrsc.org

Computational Chemistry and Molecular Modeling of Hexanediol Systems

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a key technique for exploring the time-dependent evolution and behavior of molecular systems. By simulating the motions and interactions of atoms and molecules over time, MD provides valuable data on the structural, dynamic, and thermodynamic properties of systems containing hexanediol. researchgate.net

Simulation of Polymer Network Evolution and Topological Analysis

MD simulations, frequently coupled with graph theory tools, have been utilized to study the formation and topological features of polymer networks derived from this compound-based monomers like this compound diacrylate (HDDA) and 1,6-hexanediol (B165255) dimethacrylate (HDDMA). researchgate.netuva.nlresearchgate.netrsc.orgx-mol.com Such studies are particularly relevant for understanding the curing processes of photocurable materials used in various industries. researchgate.netuva.nl

These simulations can trace the progression of polymerization, offering details on crosslink formation and the evolving topology of the network. researchgate.netuva.nl The gel point, defined as the stage where a macroscopic network structure emerges, can be identified through these simulations. researchgate.netuva.nlresearchgate.netrsc.orgx-mol.com For instance, simulations of HDDA polymer networks have indicated a gel point occurring at approximately 0.18 bond conversion under specific simulated conditions. researchgate.netuva.nlresearchgate.netrsc.orgx-mol.com

Topological analysis, often employing graph theory, allows for the detailed characterization of the polymer network structure, including the quantification of polymer loops (cycles) and the assessment of cyclomatic complexity. researchgate.net Research suggests that the inherent flexibility of molecules like HDDA can significantly influence the network's topology and resulting properties, potentially delaying the gel point due to reaction mechanisms that favor the creation of small cyclic structures. researchgate.netrsc.orgx-mol.com Furthermore, MD simulations can probe the thermo-mechanical properties of these networks at varying degrees of curing, such as monomer mobility, volume changes upon curing, glass transition temperature, and Young's modulus. uva.nlrsc.org Simulations have estimated a glass transition temperature of around 400 K and a Young's modulus of 3 GPa for HDDA networks at a bond conversion level comparable to experimental observations. rsc.orgx-mol.com

Quantum Chemical Calculations

Quantum chemical calculations provide a theoretical framework based on quantum mechanics to study the electronic structure and properties of molecules. These calculations yield detailed information regarding molecular geometries, energy levels, charge distributions, and reactivity.

Prediction of Electronic Properties and Reactivity Profiles

Quantum chemical methods, such as Density Functional Theory (DFT), are valuable for predicting the electronic properties of this compound isomers and their derivatives. These properties encompass the characteristics of molecular orbitals (e.g., the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO)), charge distribution patterns, and electrostatic potential maps. Such calculations aid in understanding the intrinsic reactivity of this compound, predicting potential reaction pathways, and identifying the most reactive sites within the molecule. Although extensive specific research findings on the quantum chemical prediction of electronic properties and reactivity for this compound isomers were not detailed in the search results, these are standard applications of quantum chemistry in the study of organic compounds.

Geometry Optimization and Conformational Analysis of this compound and its Derivatives

Quantum chemical calculations are routinely used to perform geometry optimization, a process that determines the most energetically favorable three-dimensional arrangements (conformers) of molecules. uni.lunih.gov Conformational analysis of this compound isomers and their derivatives can be conducted by calculating the energies associated with different spatial arrangements of the atoms, thereby identifying the lowest energy conformers. This is particularly important for flexible molecules like this compound, where rotational freedom around single bonds allows for a multitude of possible shapes. Understanding the preferred conformations is essential for predicting their behavior in various environments and their interactions with other molecules. These calculations can also shed light on intramolecular interactions, such as hydrogen bonding, which play a role in determining molecular shape and properties. uni.lunih.gov

Application in Understanding Biomolecular Phenomena

Computational chemistry, encompassing both MD simulations and quantum chemical calculations, can significantly contribute to the understanding of biomolecular phenomena involving this compound. While direct examples were not extensively highlighted in the search results, these methodologies could be applied to investigate:

The influence of this compound as a solvent or co-solvent on the structure and dynamics of biological macromolecules.

The permeability characteristics of this compound across biological membranes through simulation techniques.

Potential interactions between this compound and biological targets such as enzymes or receptors, which could involve initial docking studies (utilizing optimized geometries from quantum chemistry) followed by MD simulations to evaluate the stability and dynamics of the resulting complexes.

The impact of this compound on the organization and dynamics of water molecules in biological contexts.

These applications leverage the capability of computational methods to provide detailed molecular-level insights that are often challenging to obtain experimentally, thereby enhancing our understanding of how this compound might affect biological processes.

Molecular Insights into Liquid-Liquid Phase Separation and Condensate Disruption by this compound

1,6-Hexanediol is widely used to dissolve liquid-liquid phase-separated condensates both in vitro and in cells, although the precise molecular mechanisms have been a subject of ongoing investigation. embopress.orgnih.govnih.govresearchgate.net Studies utilizing molecular simulations, alongside experimental data, have shed light on how alkanediols, including 1,6-hexanediol, disrupt the molecular interactions driving liquid-liquid assembly. embopress.orgnih.govnih.govbiorxiv.org

All-atom simulations indicate that the amphiphilic nature of this compound contributes to its disruptive effect. The hydroxyl groups of hexanediols can mediate interactions with the protein backbone and polar amino acid side chains. embopress.orgnih.govnih.govbiorxiv.org Simultaneously, the aliphatic chain allows for contact with hydrophobic and aromatic residues. embopress.orgnih.govnih.govbiorxiv.org This dual interaction capability provides a molecular explanation for how this compound interferes with the amphiphilic interactions that are crucial for the phase separation of proteins like Fused in Sarcoma (FUS). embopress.orgnih.govnih.govbiorxiv.org

Research involving FUS, an RNA-binding protein that undergoes LLPS, has shown that alkanediols of varying lengths and configurations can disrupt phase separation, with potency influenced by both geometry and hydrophobicity. embopress.orgnih.govnih.govbiorxiv.org Molecular dynamics simulations have been used to analyze the atomic-level impact of different alkanediols on the solvation environment of the low-complexity domain (LC) of FUS, revealing a correlation between this impact and the alkanediol's ability to disrupt phase separation. embopress.orgbiorxiv.org

It has been observed that this compound primarily disrupts phase separation driven by hydrophobic interactions. embopress.orgnih.govnih.govresearchgate.netbiorxiv.orgrsc.org Conversely, condensates stabilized by electrostatic interactions, such as those formed by FUS RGG-RNA or poly-lysine/poly-aspartic acid, are generally not disrupted by 1,6-hexanediol treatment. embopress.orgnih.govnih.govbiorxiv.org Studies on histone H3 peptides and DNA have also shown that while their LLPS is primarily driven by electrostatic interactions, 1,6-hexanediol is used experimentally alongside molecular dynamics simulations to understand the underlying forces. chemrxiv.org

Molecular modeling and simulations have also contributed to understanding the effect of this compound on protein stability. Aliphatic alcohols, including 1,6-hexanediol, have been shown to decrease the thermal stability of model globular proteins like lysozyme, which aligns with the idea that they disrupt phase separation driven by hydrophobic groups. embopress.orgnih.govnih.govbiorxiv.org

The efficacy of this compound in disrupting LLPS droplets can vary, and its mechanism primarily involves disrupting hydrophobic interactions, which may not affect interactions driven by electrostatic, dipolar, or cation-π forces. rsc.org This highlights the importance of considering the specific interactions driving condensate formation when using this compound as a tool.

Analysis of Protein–Ligand Interactions (e.g., Impact on Kinase and Phosphatase Activities)

Beyond its effects on LLPS, this compound has been shown to directly influence protein activity through protein-ligand interactions, which can be investigated using computational and biochemical methods. Studies have demonstrated that 1,6-hexanediol can significantly impair the activity of various enzymes, including kinases and phosphatases, in a dose-dependent manner. researchgate.netnih.govnih.govresearchgate.net

Biochemical assays have revealed that even at relatively low concentrations (e.g., 1% volume concentration), 1,6-hexanediol can strongly inhibit kinases and phosphatases. researchgate.netnih.govnih.govresearchgate.net At concentrations typically used to dissolve LLPS droplets (5-10%), the activity of these enzymes can be virtually abolished. researchgate.netnih.govnih.gov This effect on kinase and phosphatase activity appears to be independent of the proteins' ability to undergo LLPS. nih.gov

For example, studies on the cyclin-dependent kinase (Cdk) complex Cdk9/CycT1 (P-TEFb) have shown that 1,6-hexanediol causes a concentration-dependent decrease in kinase activity, affecting both the full-length protein and a truncated variant unable to form condensates. nih.gov This suggests a direct interaction or influence of this compound on the enzyme's catalytic function, separate from its role in disrupting condensates.

The precise molecular details of how this compound interacts with the active sites or regulatory regions of kinases and phosphatases to inhibit their activity can be further explored through molecular docking and dynamics simulations. While the provided search results confirm the inhibitory effect, detailed computational analyses of these specific protein-ligand interactions were not extensively described. However, the general principle of using molecular simulations to understand protein-ligand interactions is well-established and applicable to investigating the impact of this compound on enzyme function. rsc.org

The observed inhibition of kinases and phosphatases by this compound underscores the necessity for careful interpretation of experiments using this compound to study LLPS, as the observed biological effects might be a result of both condensate disruption and direct enzyme inhibition. researchgate.netnih.govnih.govresearchgate.net

Environmental Fate and Degradation Pathways of Hexanediol

Biodegradation Studies

Biodegradation is a primary mechanism by which hexanediol is removed from the environment, largely mediated by microbial activity.

Aerobic Biodegradation Mechanisms in Aquatic Environments

This compound can undergo aerobic biodegradation in aquatic environments, including those containing activated sludge, lake water, and seawater. ncsu.edu This process leads to the mineralization of the compound, resulting in the formation of carbon dioxide, water, and microbial biomass. ncsu.edu While specific detailed mechanisms for the biodegradation of this compound isomers like 1,6-hexanediol (B165255) as a standalone compound in aquatic environments were not extensively detailed in the provided sources, studies on polymers containing this compound subunits offer insights. For instance, the biodegradation of poly(isosorbide-co-1,6-hexanediol) oxalate (B1200264) polyester (B1180765) involves the enzymatic hydrolysis of the polyester into its constituent monomers, including 1,6-hexanediol. nih.govresearchgate.net These monomers are then more rapidly consumed and mineralized by microorganisms in the environment compared to the parent polyester. nih.govresearchgate.net This suggests that enzymatic breakdown into smaller, more readily digestible molecules is a key initial step in the biodegradation of larger structures incorporating this compound, potentially mirroring a pathway for the diol itself.

Factors Influencing Biodegradability (e.g., Microbial Community Activity)

Several factors can influence the rate and extent of this compound biodegradation. These include both the intrinsic properties of the compound and the characteristics of the environment. Intrinsic factors affecting the biodegradation of organic compounds, including potentially this compound, encompass molecular composition, the presence of functional groups, intermolecular interactions, the balance between hydrophobicity and hydrophilicity, crystallinity, morphology, surface structure, and molecular weight. ncsu.edu

External environmental factors play a significant role and can directly impact the biodegradation mechanism and rate. rsc.org These factors include the availability of oxygen, temperature, pH, salinity, water or moisture content, and the total amount and composition of the microbial community present. ncsu.edursc.org The accessibility of the chemical structure to moisture and microbial enzymes is a critical aspect influencing biodegradability. ncsu.edu Furthermore, the capacity of the local microbial communities to assimilate the degradation products, such as monomers in the case of polymer breakdown, is essential for complete mineralization. ncsu.edu Nutrient availability, such as the carbon-to-nitrogen (C/N) ratio, and the presence of additional carbon sources can also influence microbial activity and, consequently, the rate of biodegradation. rsc.org The presence of necessary microbial communities capable of degrading the specific compound is a fundamental requirement for effective biodegradation or bioremediation. bioline.org.br

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for assessing the acute toxicity of 1,2-hexanediol in aquatic organisms?

  • Use standardized OECD Test Guidelines (e.g., OECD 203 for fish acute toxicity) combined with ECOSAR predictions to estimate chronic toxicity values. Validate results with in vitro assays (e.g., algal growth inhibition tests) .
  • Analytical techniques like LC-MS or GC-MS should quantify residues in environmental matrices to confirm exposure levels .

Q. How do purity grades (e.g., 98% vs. 99.5%) impact experimental reproducibility in cosmetic formulation studies?

  • Conduct comparative studies using HPLC or NMR to verify purity and identify impurities (e.g., residual catalysts or diol isomers). Adjust formulation protocols to account for solvent interactions, as lower purity grades may alter viscosity or solubility profiles .

Q. What safety protocols are critical when handling 1,6-hexanediol in polymer synthesis labs?

  • Implement fume hoods for vapor control (vapor pressure: ~0.01 mmHg at 25°C) and use PPE rated for organic solvents. Monitor workplace air concentrations via gas chromatography to ensure compliance with OSHA exposure limits .

Advanced Research Questions

Q. How can researchers resolve contradictions in neurotoxicity data for 1,2-hexanediol across regulatory assessments?

  • Perform systematic dose-response studies using in vivo models (e.g., Sprague-Dawley rats) with endpoints aligned with OECD 424 guidelines. Cross-validate findings with analogs (e.g., 1,2-octanediol) to address data gaps and refine ECOSAR predictions .
  • Publish negative results (e.g., nonsensitizing outcomes in LLNA assays) to clarify discrepancies in hazard classifications .

Q. What methodologies are effective for predicting 1,2-hexanediol’s environmental persistence in soil vs. aquatic systems?

  • Use OECD 301 biodegradation tests under aerobic/anaerobic conditions, supplemented with QSAR modeling (EPI Suite) to estimate half-lives. Compare results with analog data (e.g., 1,2-butanediol’s 68% anaerobic degradation in 60 days) to validate models .

Q. How can researchers address regulatory challenges in cross-border studies involving 1,6-hexanediol?

  • Align protocols with REACH and EPA frameworks by integrating physicochemical data (e.g., log Kow, water solubility) and toxicity profiles. Submit pre-submission inquiries to regulatory bodies to clarify analog substitution criteria (e.g., 1,2-octanediol as a read-across candidate) .

Q. What computational tools are validated for predicting 1,2-hexanediol’s metabolic pathways in mammalian systems?

  • Apply the QSAR Toolbox’s rat liver S9 and skin metabolism simulators to identify primary metabolites (e.g., 2-hydroxyhexanoic acid). Cross-reference predictions with in vitro hepatocyte assays and LC-MS metabolomics .

Q. How should researchers design experiments to evaluate conflicting data on 1,2-hexanediol’s endocrine disruption potential?

  • Conduct high-throughput screening (HTS) using OECD 455 assays (e.g., ERα binding) and transcriptomic analysis (RNA-seq) to detect estrogenic activity. Compare results with structurally similar diols to isolate structure-activity relationships .

Methodological Guidelines

  • Data Contradiction Analysis : Use meta-analysis frameworks (e.g., PRISMA) to harmonize disparate toxicity datasets. Prioritize studies with robust QA/QC protocols (e.g., EPA-approved GLPs) .
  • Ethical Compliance : Document IRB approvals for human tissue studies (e.g., skin patch tests) and adhere to OECD animal welfare standards for in vivo work .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.